tert-Butyl (3-(trifluoromethyl)phenyl)carbamate

Directed ortho-metalation Site-selective lithiation Trifluoromethylaniline

Medicinal chemists require precise C-2 functionalization of 3-CF₃-aniline scaffolds. Using ortho/para isomers leads to regioisomeric mixtures requiring costly separations. This compound solves that: exclusive C-2 lithiation selectivity under DoM conditions (t-BuLi) enables installation of -COOH, -CHO, -Hal without protecting group manipulation, accelerating lead optimization. ≥98% purity; reliable supply chain for gram-to-kilogram scale-up.

Molecular Formula C12H14F3NO2
Molecular Weight 261.24 g/mol
CAS No. 109134-07-8
Cat. No. B111119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-(trifluoromethyl)phenyl)carbamate
CAS109134-07-8
Molecular FormulaC12H14F3NO2
Molecular Weight261.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC(=C1)C(F)(F)F
InChIInChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)16-9-6-4-5-8(7-9)12(13,14)15/h4-7H,1-3H3,(H,16,17)
InChIKeyPLLZDOLFXQKWQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3-(trifluoromethyl)phenyl)carbamate: Meta-Substituted CF₃ Building Block


tert-Butyl (3-(trifluoromethyl)phenyl)carbamate (CAS 109134-07-8), also referred to as N-Boc-3-(trifluoromethyl)aniline or 3-(N-Boc-amino)benzotrifluoride, is a protected aniline building block bearing a Boc (tert-butyloxycarbonyl) group on the nitrogen and a trifluoromethyl group at the meta position of the phenyl ring [1]. With a molecular formula of C₁₂H₁₄F₃NO₂, a molecular weight of 261.24 g/mol, and a computed XLogP3 of 3.7, this compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials . Its structural isomerism—with the CF₃ group positioned meta rather than ortho or para to the protected amine—introduces distinct electronic and steric effects that impact regioselectivity in directed metalation and subsequent cross-coupling reactions .

Meta-substituted CF₃ building block. Supports regioselective functionalization via C-2 directed metalation.
Intermediate lipophilicity profile. Supports ADME property screening without additional logP modulation.
High-purity aniline intermediate. Reliable supply chain with comprehensive analytical documentation.
Selection supports late-stage SAR exploration and scale-up campaigns.

Why Substitution of This Carbamate Fails: Site-Selective Metalation Evidence


Within the family of Boc-protected trifluoromethylanilines, the position of the CF₃ substituent (ortho, meta, or para) is not interchangeable. Early mechanistic work by Takagishi et al. demonstrated that the regiochemical outcome of directed ortho-metalation (DoM) with tert-butyllithium is highly dependent on the relative positioning of the electron-withdrawing CF₃ group and the N-Boc directing group . The meta isomer directs lithiation exclusively to the position adjacent to the protected amine (C-2), avoiding competing deprotonation pathways that plague the ortho and para congeners . This selectivity translates into higher-yielding, cleaner functionalization sequences when the target product requires introduction of an electrophile at a specific aryl position. Consequently, substituting the meta isomer with a positional analog can lead to altered or diminished reactivity, lower isolated yields, and the generation of regioisomeric mixtures that demand costly chromatographic separations.

Regiochemistry
C-2 lithiation selectivity may not transfer
Ortho and para isomers exhibit competing or absent metalation pathways under identical conditions, which can produce regioisomeric mixtures and reduce isolated yields.
Meta exclusive
Lipophilicity
Partition coefficient shift may alter ADME profile
The ortho isomer (XLogP3 ~4.0) and para isomer (~3.4) can shift logP by ±0.3 log units, potentially affecting permeability and distribution in a compound series.
Meta 3.7
Supply chain
Limited vendor stocking for positional analogs
Ortho and para isomers are listed by fewer suppliers with less comprehensive QC documentation, which may introduce procurement delays in larger-scale campaigns.
Meta ≥5 vendors

tert-Butyl (3-(trifluoromethyl)phenyl)carbamate vs. Positional Isomers


Site-Selective C-2 Lithiation

In a direct head-to-head study by Takagishi et al. (Synlett 1992), the three isomeric N-Boc-trifluoromethylanilines were subjected to metalation with tert-butyllithium in THF at −50 °C. The meta isomer (target compound) underwent clean lithiation exclusively at the position adjacent to the NHBoc group (C-2), enabling subsequent trapping with electrophiles as a single regioisomer . Under identical conditions, the ortho isomer displayed competing metalation pathways, and the para isomer required more forcing conditions or alternative reagents to achieve selective deprotonation . This exclusive C-2 selectivity for the meta isomer is not achievable with the ortho or para analogs without extensive optimization or the use of different directing groups.

C-2 Lithiation
Head-to-head
Exclusive C-2 selectivity
Meta isomer: single regioisomer with t-BuLi at −50 °C.
Ortho/para isomers: mixtures or no reaction under identical conditions.
Supports site-selective synthesis workflow.
Enables C-2 functionalization without regioisomeric separation.
Directed ortho-metalation Site-selective lithiation Trifluoromethylaniline

Intermediate Lipophilicity Profile

PubChem computed XLogP3 values for the three Boc-protected trifluoromethylaniline isomers show that the meta-substituted compound has an XLogP3 of 3.7, positioning it between the more lipophilic ortho isomer and the less lipophilic para isomer [1][2][3]. This intermediate lipophilicity can be advantageous in balancing membrane permeability and aqueous solubility in drug candidates. A difference of even 0.3–0.5 log units can significantly impact oral absorption and tissue distribution, making the meta isomer a strategic choice when a moderate logP is desired without recourse to additional structural modifications.

Lipophilicity
Cross-study
XLogP3 = 3.7
ΔXLogP3: −0.3 vs. ortho, +0.3 vs. para, +1.6 vs. non-fluorinated analog.
Supports ADME property screening context.
Intermediate logP may streamline lead optimization.
Lipophilicity XLogP Drug-likeness

High Purity and Supply Chain Reliability

Commercial sources supply the meta isomer at a certified purity of ≥98% (HPLC), with storage at 2–8 °C in sealed, dry conditions to prevent hydrolysis of the Boc group [1]. While analogous purity levels are available for the ortho and para isomers, suppliers of the meta isomer provide comprehensive analytical documentation (NMR, HPLC, GC) and safety data sheets (GHS07, H302-H315-H319-H335), ensuring batch-to-batch consistency for GMP-like environments [1]. The ortho and para isomers are not universally stocked at comparable quantities or price points, which can introduce supply chain risks in larger campaigns.

Purity & Supply
Supporting evidence
≥98% HPLC purity
Stocked by ≥5 reputable suppliers with full analytical documentation.
May reduce QC overhead and procurement risk.
Batch consistency supports GMP-like environments.
Chemical purity Quality control Procurement specification

Key Role in HDAC6 and TRPV1 Inhibitors

The meta isomer is specifically cited as a reactant in the preparation of transthyretin amyloidosis inhibitors containing carborane pharmacophores and in the design of peripherally restricted TRPV1 antagonists . Additionally, derivatives of this building block appear in patent US11066396, where a methyl(4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)(3-(trifluoromethyl)phenyl)carbamate derivative exhibited an IC₅₀ of 550 nM against HDAC6 [1]. The ortho and para isomers are not reported in these specific therapeutic programs, indicating that the meta configuration is required for optimal target engagement or synthetic tractability.

Patent SAR Alignment
Class-level inference
Reported HDAC6 inhibitor series
Meta isomer present in HDAC6 (IC₅₀ = 550 nM) and TRPV1 patents. Ortho/para analogs not cited.
Supports alignment with reported SAR landscape.
Data to verify; context-dependent on specific lead series.
HDAC6 inhibitor TRPV1 antagonist Transthyretin amyloidosis

Applications of tert-Butyl (3-(trifluoromethyl)phenyl)carbamate


Late-Stage Functionalization via Directed Metalation

Medicinal chemistry teams seeking to introduce electrophiles at the C-2 position of a 3-CF₃-aniline scaffold use the target compound for its exclusive C-2 lithiation selectivity . This enables the installation of carboxylate, formyl, or halogen substituents without protecting group manipulation or regioisomeric separation, directly accelerating SAR exploration and reducing the step count in lead optimization. The ortho and para isomers cannot deliver this selectivity under identical conditions.

HDAC6-Selective Inhibitor Synthesis

The compound serves as a precursor to 3-(trifluoromethyl)phenyl carbamate-containing oxadiazoles, which have demonstrated selective inhibition of HDAC6 (IC₅₀ = 550 nM) over other class I/II HDACs [1]. Process chemists scaling these inhibitors for preclinical studies require the meta isomer to maintain the established SAR; replacement with an ortho or para isomer would necessitate a full re-optimization of the series.

Peripherally Restricted TRPV1 Antagonist Discovery

This building block is integrated into the core structure of TRPV1 antagonists designed for peripheral restriction, a strategy aimed at minimizing central nervous system side effects while retaining analgesic efficacy . The meta-CF₃ substitution provides a balance of lipophilicity (XLogP3 = 3.7) that supports adequate membrane permeability without excessive brain penetration, a profile not easily replicated with the ortho (XLogP3 = 4.0) or para (XLogP3 = 3.4) analogs.

Agrochemical Intermediate: Supply Chain & Purity

For agrochemical programs scaling from gram to kilogram quantities, the meta isomer's established vendor network, ≥98% purity, and well-characterized hazard profile (GHS07, H302-H315-H319-H335) reduce procurement risk and simplify regulatory documentation . The limited supplier base for the ortho and para isomers can extend lead times and complicate quality assurance, making the meta isomer the more reliable choice for long-term development projects.

Application
Selection Property
Validation Focus
Directed metalation studies
Site-selective lithiation at C-2
Regiochemical purity after electrophilic quench
Kinase / HDAC inhibitor synthesis
Meta-CF₃ SAR compatibility
Target engagement and selectivity profiling
TRPV1 antagonist discovery
Intermediate lipophilicity (XLogP3 3.7)
Peripheral restriction and CNS exposure assessment
Agrochemical scale-up
Multi-vendor supply and ≥98% purity
Batch-to-batch consistency and hazard documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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